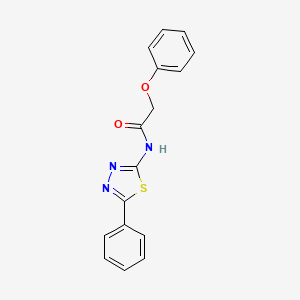

![molecular formula C11H11NO4 B2699065 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] CAS No. 148899-14-3](/img/structure/B2699065.png)

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is a chemical compound with the CAS Number: 64179-40-4 . It has a molecular weight of 235.24 . The IUPAC name for this compound is 5-nitrospiro[benzo[d][1,3]dioxole-2,1’-cyclohexane] .

Molecular Structure Analysis

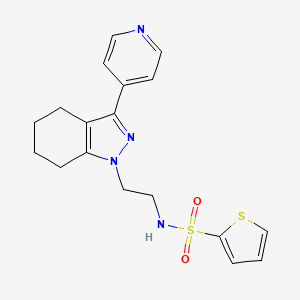

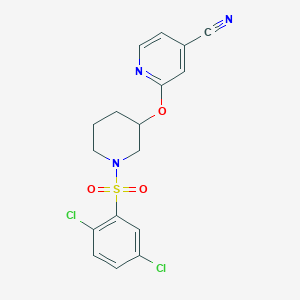

The molecular structure of 5-nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] contains a total of 29 bonds . These include 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, and 6 aromatic bonds . The structure also includes 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 2 ethers (aromatic) .Chemical Reactions Analysis

The chemical reactions of 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide with nucleophiles have been studied . The reactions with aliphatic amines and sodium hydroxide resulted in the removal of one N-oxide oxygen atom and the formation of 4-alkylamino- or 4-hydroxy-substituted 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1-oxides . The title compound reacted with ammonia and methylamine in the presence of MnO2 with conservation of both N-oxide moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.24 .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Research has delved into innovative synthesis techniques for compounds structurally related to 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]. For instance, the novel synthesis of 2H-3,1-benzoxazine derivatives through the reaction of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst, leading to the formation of nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine among others. These compounds were characterized using various spectroscopic techniques, suggesting a mechanism for these reactions (Li et al., 2006). Similarly, efficient synthesis approaches have been developed for spiro-cyclopentaneoxindoles with significant enantioselectivity, illustrating the broad applicability of these methods in generating structurally complex and diverse spiro compounds (Noole et al., 2013).

Chemical Transformations

Studies have also focused on the chemical transformations of nitrospiro compounds, revealing their versatility in organic synthesis. Research into 5-nitrospiro[benzimidazole-2,1′-cyclohexane] 1,3-dioxide with electrophilic reagents, for example, highlighted the electrophilic substitution reactions leading to various bromo- and nitro-derivatives, demonstrating the reactivity and potential utility of these compounds in further synthetic applications (Samsonov et al., 2013). Such transformations underscore the potential of nitrospiro compounds in constructing complex molecular architectures.

Potential Biological Activities

While the focus here is on synthetic applications, it's worth noting that the broader family of nitroheterocyclic compounds, to which 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] is related, exhibits significant biological activity. For instance, nitroheterocyclic drugs are explored for their broad-spectrum activity against various protozoan and bacterial infections, highlighting the therapeutic potential of these compounds (Raether & Hänel, 2003). Although the focus of your request excludes drug use and side effects, the underlying chemical properties contributing to these activities are rooted in the same structural features that facilitate their diverse synthetic applications.

Eigenschaften

IUPAC Name |

5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-12(14)8-3-4-9-10(7-8)16-11(15-9)5-1-2-6-11/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRQRXNOUOCURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

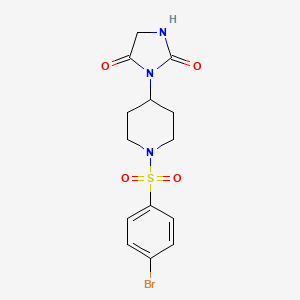

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)

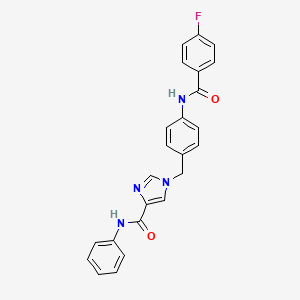

![2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2698989.png)

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)

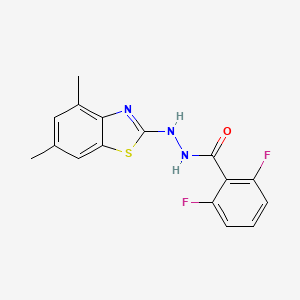

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)

![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)